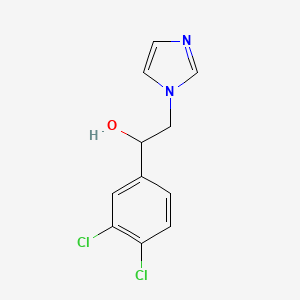

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Description

1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS: 27523-05-3) is a synthetic azole derivative characterized by a 3,4-dichlorophenyl group linked to an imidazole ring via an ethanol bridge. Its molecular formula is C₁₁H₁₀Cl₂N₂O, with a molecular weight of 257.12 g/mol. The compound’s structure combines a lipophilic aromatic moiety with a polar imidazole group, making it a candidate for pharmaceutical applications, particularly in antifungal research . While less studied than its positional isomer 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS: 24155-42-8), it is often identified as a related substance in quality control analyses of the latter .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALAHDDITRYXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DMF-PEG600 Catalyzed Synthesis

The foundational method for synthesizing 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol involves a nucleophilic substitution reaction between 2-chloro-1-(2,4-dichlorophenyl)ethanol and imidazole under basic conditions. Patent CN104860887A details a protocol using dimethylformamide (DMF) as a solvent and polyethylene glycol 600 (PEG600) as a phase-transfer catalyst.

The reaction proceeds in two stages:

-

Activation Phase : Imidazole and sodium hydroxide (NaOH) are combined with PEG600 in DMF at 110–115°C for 1 hour to generate the imidazole anion.

-

Substitution Phase : A DMF solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol is added dropwise at 50–55°C, followed by refluxing at 110–115°C for 4 hours. Post-reaction cooling and recrystallization with toluene yield the product with a melting point of 132.1–133.8°C.

Key Advantages :

-

Solvent Reusability : DMF is recoverable post-distillation, reducing costs.

-

Yield Optimization : Example 3 of the patent achieved a 92% yield by maintaining precise temperature control during the substitution phase.

Advanced Catalytic Systems: KOH/Al₂O₃ in Hexafluoroisopropanol

Heterogeneous Catalysis with Recyclable Supports

Patent CN109111402A introduces a green chemistry approach using potassium hydroxide immobilized on alumina (KOH/Al₂O₃) in hexafluoroisopropanol (HFIP). This method addresses limitations of traditional homogeneous catalysts, such as difficult separation and high waste generation.

Procedure :

-

Catalyst Preparation : KOH is dissolved in water, mixed with Al₂O₃, and dried at 120°C to create a solid-supported base.

-

Reaction Conditions : The substrate and imidazole react at 45°C for 3.5 hours in HFIP, achieving a 90.2% yield. The catalyst is recoverable via filtration and reusable for five cycles without significant activity loss.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 90.2% |

| Melting Point | 132.5–133.5°C |

| Catalyst Reusability | 5 cycles (<5% yield drop) |

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

The table below contrasts the two primary methods:

The KOH/Al₂O₃ method reduces hazardous waste but requires specialized handling of HFIP, a fluorinated solvent. In contrast, the DMF-PEG600 system offers higher yields but generates more aqueous waste during workup.

Mechanistic Insights and Byproduct Formation

Role of Solvent Polarity

DMF’s high polarity stabilizes transition states in the SN2 mechanism, facilitating nucleophilic attack by imidazole on the chlorinated substrate. PEG600 enhances phase transfer by solubilizing the inorganic base (NaOH) in the organic phase.

Side Reactions and Mitigation

-

Elimination Pathways : Elevated temperatures (>120°C) promote β-elimination, forming 1-(2,4-dichlorophenyl)vinyl imidazole. Patent CN104860887A mitigates this by capping the temperature at 115°C.

-

Oligomerization : HFIP’s strong hydrogen-bonding capacity suppresses imidazole self-condensation, a common issue in polar aprotic solvents.

Industrial Scalability and Cost Considerations

Equipment Requirements

-

DMF-PEG600 Method : Standard glass-lined reactors with reflux condensers suffice, making it accessible for small-scale facilities.

-

KOH/Al₂O₃-HFIP Method : Requires pressure-rated vessels for HFIP handling, increasing capital costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The dichlorophenyl group can be reduced under specific conditions to form a less chlorinated derivative.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst

Substitution: Nucleophiles such as amines or thiols

Major Products:

Oxidation: 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetaldehyde or 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetic acid

Reduction: 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

- Antimicrobial Properties : Research indicates that compounds containing imidazole rings exhibit antimicrobial activity. The imidazole moiety in 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol may enhance its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Studies have shown that imidazole derivatives can possess anticancer properties. The dichlorophenyl substitution may contribute to the modulation of cell signaling pathways involved in cancer progression, suggesting potential in cancer therapeutics.

- Anti-inflammatory Effects : Some studies indicate that imidazole derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. The specific mechanism by which this compound exerts such effects warrants further investigation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Mechanisms

In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines through the activation of caspase pathways. This mechanism highlights its potential as a lead compound for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.

Comparison with Similar Compounds

Structural Insights :

- Substituent Position : The 2,4-dichloro isomer is pharmacologically prominent due to its role in antifungal agents like sertaconazole and levoketoconazole . The 3,4-dichloro variant lacks direct therapeutic reports but is critical in analytical chemistry as a reference standard .

- Steric and Electronic Effects : The 2,4-dichloro substitution enhances binding to fungal CYP51 enzymes by optimizing hydrophobic interactions and hydrogen bonding, whereas the 3,4-isomer’s orientation may reduce affinity .

Physicochemical Properties

- Melting Range : The 2,4-isomer melts at 133–138°C ; data for the 3,4-isomer are unavailable.

- Solubility: Azole derivatives generally exhibit low water solubility but are soluble in organic solvents (e.g., ethanol, DCM) .

- Stereochemistry : The 2,4-isomer is typically racemic [(1RS)], while enantiopure forms (e.g., (S)-isomer) are synthesized for drug development .

Biological Activity

1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential pharmacological applications, supported by data tables and relevant case studies.

- Chemical Formula : C₁₁H₁₀Cl₂N₂O

- Molecular Weight : 257.12 g/mol

- CAS Number : 24155-42-8

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. A study assessed its activity using the minimum inhibitory concentration (MIC) method against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Standard (MIC) |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin (100) |

| Escherichia coli | 30 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

This data indicates that the compound exhibits strong antibacterial activity against S. aureus and E. coli, with an MIC lower than that of standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. In comparative studies, it was evaluated against common fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Comparison Standard (MIC) |

|---|---|---|

| Candida albicans | 250 | Griseofulvin (500) |

The results indicate moderate antifungal activity, which may be beneficial in developing treatments for fungal infections .

The biological activity of this compound is believed to be linked to its interaction with specific enzymes and proteins within microbial cells. Molecular docking studies have suggested that the compound forms hydrogen bonds with key amino acids in target proteins, enhancing its inhibitory effects on microbial growth.

Case Study: Docking Studies

A computational study demonstrated that the compound interacts covalently with serine residues in penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. This interaction is pivotal in explaining its strong antibacterial properties .

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate:

- Acute Toxicity : Classified as Category 3 for oral exposure.

- Eye Irritation : Classified as Category 2A.

These classifications highlight the need for careful handling and further toxicological studies before clinical application .

Q & A

Basic Research Questions

What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multistep reactions starting from substituted acetophenones. For the 2,4-dichlorophenyl isomer, a common route involves:

- Substitution and reduction : 2,4-Dichloroacetophenone undergoes substitution with imidazole, followed by reduction using agents like LiAlH₄ to yield the ethanol derivative .

- Alternative methods : Starting with 2,4-dichlorophenyl precursors, nucleophilic substitution (SN) reactions with imidazole under basic conditions (e.g., DBU) achieve yields >80% .

Optimization strategies include solvent selection (DMF for polar aprotic conditions) and temperature control (0°C for azide intermediate stabilization) .

Which analytical techniques confirm the compound’s purity and structural integrity?

- Chromatography : GC or HPLC with ≥98% purity thresholds, validated using reference standards (e.g., USP/EP pharmacopeial guidelines) .

- Spectroscopy : NMR (¹H/¹³C) confirms the imidazole and dichlorophenyl moieties, while IR identifies hydroxyl and C-Cl stretching .

- Melting point : A sharp range of 134–138°C indicates crystallinity and purity .

- Elemental analysis : Matches theoretical values for C₁₁H₁₀Cl₂N₂O (MW 257.11 g/mol) .

Advanced Research Questions

How do structural modifications influence antifungal efficacy and selectivity against resistant strains?

- Side-chain variations : Esterification of the ethanol group (e.g., biphenyl esters) enhances lipophilicity, improving membrane penetration in Candida spp. .

- Chirality : Enantiomeric resolution via chiral columns (e.g., Chiralpak OD) reveals (R)-isomers exhibit 3–5× higher activity against Aspergillus fumigatus than (S)-isomers .

- Resistance mitigation : Modifications to the imidazole ring reduce affinity for fungal cytochrome P450 mutants (e.g., CYP51A mutations in azole-resistant strains) .

What computational strategies model its interaction with fungal cytochrome P450 enzymes?

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to CYP51, highlighting hydrogen bonds with the imidazole nitrogen and hydrophobic interactions with the dichlorophenyl group .

- MD simulations : 100-ns trajectories assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating robust binding .

- QSAR models : Correlate logP values with MIC data to optimize antifungal potency .

How is enantiomeric resolution achieved, and how does chirality affect biological activity?

- Resolution methods :

- Activity differences : (R)-enantiomers show superior inhibition of fungal lanosterol 14α-demethylase (IC₅₀ = 0.8 µM vs. 4.2 µM for (S)) .

Application-Focused Questions

What models evaluate its antifungal activity in preclinical research?

- In vitro : Broth microdilution (CLSI M27/M38) determines MICs against Candida albicans (MIC₉₀ = 2 µg/mL) and Cryptococcus neoformans .

- In vivo : Murine models of systemic candidiasis show 80% survival at 50 mg/kg/day dosing, with kidney fungal burden reduced by 3-log .

How is this compound leveraged in anticonvulsant drug development?

- Derivatization : Ester derivatives (e.g., arylalkyl esters) are screened in NIH’s Epilepsy Therapy Screening Program. Compounds show ED₅₀ = 30 mg/kg in maximal electroshock (MES) tests .

- Mechanistic studies : Patch-clamp assays confirm inhibition of voltage-gated sodium channels (IC₅₀ = 12 µM) in hippocampal neurons .

Environmental and Safety Considerations

How is environmental persistence assessed for agricultural applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.